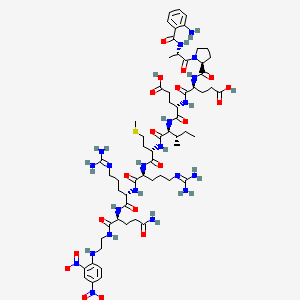

Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp” is a fluorescence-quenched peptide substrate for human neutrophil elastase . It is used in research due to its ability to allow fluorescence measurement of Abz (ex = 320 nm; em = 420 nm) when enzymatic peptide hydrolysis disrupts the Abz:EDDnp donor-acceptor pair .

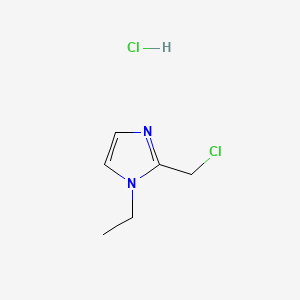

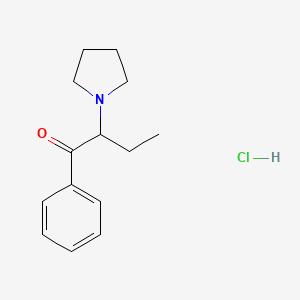

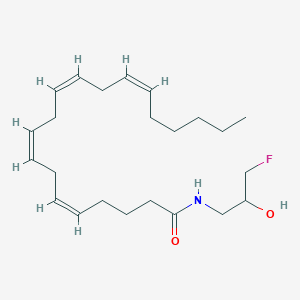

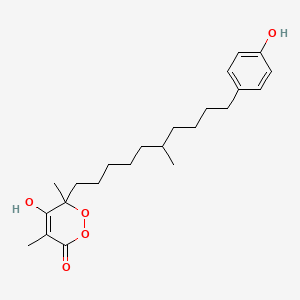

Molecular Structure Analysis

The formal name of this compound is N-(2-aminobenzoyl)-L-alanyl-L-prolyl-L-alpha-glutamyl-L-alpha-glutamyl-L-isoleucyl-L-methionyl-L-arginyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide, trifluoroacetate salt . Its molecular formula is C61H93N21O19S . The compound has a complex structure with multiple peptide bonds linking the amino acids together, and additional functional groups attached to the peptide chain.

Chemical Reactions Analysis

The primary chemical reaction involving this compound is its use as a substrate for human neutrophil elastase . The enzymatic peptide hydrolysis disrupts the Abz:EDDnp donor-acceptor pair, allowing fluorescence measurement of Abz .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 1456.6 . It is a solid at room temperature and is soluble in water . The compound is stable for at least 4 years when stored at -20°C .

Wissenschaftliche Forschungsanwendungen

Substrate for Neutrophil Elastase

This compound is a fluorescence-quenched peptide substrate for human neutrophil elastase . Neutrophil elastase is an enzyme that plays a crucial role in the immune response, particularly in the defense against bacteria. The compound’s structure allows it to be specifically recognized and cleaved by this enzyme. The enzymatic peptide hydrolysis disrupts the Abz:EDDnp donor-acceptor pair allowing fluorescence measurement of Abz .

Fluorescence Measurement

The compound is used in fluorescence measurements . After enzymatic peptide hydrolysis, the disruption of the Abz:EDDnp donor-acceptor pair allows for the fluorescence measurement of Abz . This property makes it useful in various research applications where such measurements are required.

Protealysin Activity Assay

Although not directly mentioned in the search results, similar compounds have been used in the activity assays of protealysin , a metalloprotease of Serratia proteamaculans. Protealysin-like proteases (PLPs) are widely spread in bacteria but also occur in fungi and certain archaea. The interest in PLPs is primarily due to their probable involvement in the bacterial pathogenesis in animals and plants .

Wirkmechanismus

Target of Action

The primary target of this compound is human neutrophil elastase . Neutrophil elastase is a serine protease in the neutrophil, a type of white blood cell. It plays a crucial role in the immune response, particularly in the defense against bacteria and fungi.

Mode of Action

This compound acts as a fluorescence-quenched peptide substrate for human neutrophil elastase . When the compound is hydrolyzed by the enzyme, it disrupts the Abz:EDDnp donor-acceptor pair, allowing the measurement of fluorescence .

Biochemical Pathways

The compound is involved in the proteolysis pathway, specifically in the activity of cytosolic and secreted proteases . By acting as a substrate for neutrophil elastase, it can help monitor the activity of this enzyme and its role in various biological processes, including inflammation and innate immunity .

Result of Action

The hydrolysis of this compound by neutrophil elastase results in the disruption of the Abz:EDDnp donor-acceptor pair . This disruption allows the measurement of fluorescence, providing a means to monitor the activity of the enzyme .

Safety and Hazards

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[2-(2,4-dinitroanilino)ethylamino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H93N21O19S/c1-5-32(2)49(79-56(94)42(20-23-48(86)87)76-54(92)41(19-22-47(84)85)77-57(95)44-15-10-29-80(44)59(97)33(3)72-50(88)35-11-6-7-12-36(35)62)58(96)78-43(24-30-102-4)55(93)74-38(13-8-25-70-60(64)65)52(90)73-39(14-9-26-71-61(66)67)53(91)75-40(18-21-46(63)83)51(89)69-28-27-68-37-17-16-34(81(98)99)31-45(37)82(100)101/h6-7,11-12,16-17,31-33,38-44,49,68H,5,8-10,13-15,18-30,62H2,1-4H3,(H2,63,83)(H,69,89)(H,72,88)(H,73,90)(H,74,93)(H,75,91)(H,76,92)(H,77,95)(H,78,96)(H,79,94)(H,84,85)(H,86,87)(H4,64,65,70)(H4,66,67,71)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENMYQHRKVAJCS-GMUSKWQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H93N21O19S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1456.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.